1-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine 1-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine
Brand Name: Vulcanchem
CAS No.: 1630763-45-9
VCID: VC3024414
InChI: InChI=1S/C8H15N5O/c1-14-7-13-8(10-6-11-13)12-4-2-9-3-5-12/h6,9H,2-5,7H2,1H3
SMILES: COCN1C(=NC=N1)N2CCNCC2
Molecular Formula: C8H15N5O
Molecular Weight: 197.24 g/mol

1-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine

CAS No.: 1630763-45-9

Cat. No.: VC3024414

Molecular Formula: C8H15N5O

Molecular Weight: 197.24 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine - 1630763-45-9

Specification

CAS No. 1630763-45-9
Molecular Formula C8H15N5O
Molecular Weight 197.24 g/mol
IUPAC Name 1-[2-(methoxymethyl)-1,2,4-triazol-3-yl]piperazine
Standard InChI InChI=1S/C8H15N5O/c1-14-7-13-8(10-6-11-13)12-4-2-9-3-5-12/h6,9H,2-5,7H2,1H3
Standard InChI Key QZUOAWLTQDIRCL-UHFFFAOYSA-N
SMILES COCN1C(=NC=N1)N2CCNCC2
Canonical SMILES COCN1C(=NC=N1)N2CCNCC2

Introduction

Chemical Structure and Properties

1-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine contains two primary functional groups: a 1,2,4-triazole ring and a piperazine ring. The compound features a methoxymethyl substituent on the triazole nitrogen, which affects its physicochemical properties and biological activities. The chemical structure represents a unique scaffold with potential applications in medicinal chemistry and other research fields.

Structural Features

The 1,2,4-triazole ring in this compound is a five-membered heterocycle containing three nitrogen atoms. This nitrogen-rich structure contributes to the compound's ability to form hydrogen bonds and coordinate with metal ions. The piperazine ring is a six-membered heterocycle containing two nitrogen atoms in positions 1 and 4, providing additional sites for hydrogen bonding and potential interactions with biological targets.

The methoxymethyl group attached to the triazole nitrogen introduces additional functionality that can influence the compound's solubility, lipophilicity, and biological activity. This structural feature distinguishes it from related compounds and may contribute to its unique properties .

Chemical Reactivity

The chemical reactivity of 1-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine is largely determined by its heterocyclic structure and functional groups. Both the triazole and piperazine moieties provide sites for various chemical transformations.

Types of Reactions

Based on the reactivity patterns of similar compounds, 1-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine can potentially undergo various types of reactions:

  • Nucleophilic Substitution: The piperazine secondary amine can act as a nucleophile in reactions with alkyl halides, acid chlorides, or other electrophiles.

  • Coordination Chemistry: The nitrogen atoms in both the triazole and piperazine rings can coordinate with metal ions, forming complexes with potential applications in catalysis or as biological probes.

  • Hydrogen Bonding: The nitrogen atoms can participate in hydrogen bonding, which is important for interactions with biological macromolecules and in crystal packing.

  • Functional Group Transformations: The methoxy group can potentially undergo cleavage under appropriate conditions, providing a handle for further derivatization.

Other Biological Activities

Beyond antimicrobial applications, triazole-piperazine compounds have been investigated for various other biological activities:

  • Anticancer Activity: Some triazole derivatives have shown antiproliferative activity against various cancer cell lines. The mechanism often involves inhibition of specific enzymes or disruption of cellular signaling pathways.

  • Enzyme Inhibition: Triazole compounds can inhibit various enzymes, including those involved in microbial growth and survival. For instance, some triazole-piperazine derivatives have demonstrated inhibitory activity against DNA gyrase, an essential enzyme in bacterial DNA replication .

  • Central Nervous System (CNS) Effects: Piperazine-containing compounds have been studied for their potential effects on the CNS, including anxiolytic, antidepressant, and antipsychotic activities.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies on triazole-piperazine compounds have provided insights into the structural features that contribute to their biological activities. These studies suggest that:

  • The presence and position of substituents on the piperazine ring can significantly influence antimicrobial activity.

  • The nature of the linker between the triazole and piperazine moieties affects binding to biological targets.

  • Substituents on the triazole ring, such as the methoxymethyl group in our compound of interest, can modulate lipophilicity, solubility, and bioavailability.

For example, studies on related compounds have shown that 1-phenylpiperazines were significantly more potent (6-10 fold) against Trypanosoma cruzi than their 1-benzyl analogs, illustrating the importance of the substitution pattern on biological activity .

Comparison with Similar Compounds

Related Triazole-Piperazine Compounds

Several compounds structurally related to 1-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine have been reported in the literature, including:

  • 1-(1H-1,2,4-triazol-5-yl)piperazine (CAS: 74964-11-7): This compound lacks the methoxymethyl substituent on the triazole nitrogen.

  • 1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine (CAS: 1630763-43-7): This compound has an additional methyl group on the triazole ring .

  • 1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine (CAS: 1630764-02-1): This compound has a bromine substituent on the triazole ring.

Table 3: Comparison of 1-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
1-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine1630763-45-9C8H15N5O197.24Reference compound
1-(1H-1,2,4-triazol-5-yl)piperazine74964-11-7C6H11N5153.19Lacks methoxymethyl group
1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine1630763-43-7C9H17N5O211.26Additional methyl group on triazole
1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine1630764-02-1C8H14BrN5O276.13Bromine substituent on triazole

Impact of Structural Differences

The structural differences between these compounds can significantly impact their physicochemical properties and biological activities:

  • Methoxymethyl Substituent: The presence of the methoxymethyl group in our compound of interest likely increases its lipophilicity compared to 1-(1H-1,2,4-triazol-5-yl)piperazine. This could enhance membrane permeability and influence its distribution in biological systems.

  • Additional Methyl Group: The methyl group in 1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine would provide additional hydrophobicity and potentially influence the electron distribution within the triazole ring, affecting its interactions with biological targets.

  • Bromine Substituent: The bromine atom in 1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine introduces a halogen bond donor site and increases the molecular weight and lipophilicity. This could significantly alter the compound's biological activity and pharmacokinetic properties.

These structural variations provide opportunities for exploring structure-activity relationships and optimizing compounds for specific applications.

Research Applications

Medicinal Chemistry Applications

The potential applications of 1-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine in medicinal chemistry are diverse, based on the known activities of related triazole-piperazine compounds:

  • Antimicrobial Agents: As discussed earlier, triazole-piperazine compounds have shown promising antibacterial and antifungal activities. Our compound of interest could serve as a lead compound for the development of new antimicrobial agents, particularly against drug-resistant pathogens.

  • Anticancer Research: The potential of triazole compounds to interact with various biological targets makes them interesting candidates for anticancer drug development. The compound could be explored for its effects on cancer cell proliferation, apoptosis, and other cancer-related processes.

  • CNS Drug Development: Piperazine-containing compounds have been studied for their effects on the CNS. The compound could be investigated for potential anxiolytic, antidepressant, or antipsychotic activities.

Other Research Areas

Beyond medicinal chemistry, 1-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine could find applications in various other research areas:

  • Chemical Biology: The compound could serve as a chemical probe for studying biological systems, particularly those involving interactions with metal ions or specific proteins.

  • Materials Science: Triazole compounds have been explored for their use in the development of novel materials with unique properties. The compound could potentially be incorporated into polymers or other materials for specific applications.

  • Catalysis: The ability of triazole compounds to coordinate with metal ions makes them interesting candidates for the development of catalysts for various chemical transformations.

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